Diethyl azelate

Catalog No.
S595756
CAS No.
624-17-9
M.F
C13H24O4
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl azelate

Diethyl azelate solves cold-flexibility and enzymatic polycondensation challenges: its C9 diester structure provides low-temperature plasticization (-16 °C mp) and is the optimal CaLB substrate for solvent-free polyester synthesis. • -16 °C mp prevents cold-cracking in PVC/rubber • C9 chain enables high-conversion lipase polymerization • Higher boiling point than dimethyl azelate ensures thermal stability. In stock.

CAS Number

624-17-9

Product Name

Diethyl azelate

IUPAC Name

diethyl nonanedioate

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C13H24O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-11H2,1-2H3

InChI Key

CQMYCPZZIPXILQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCC(=O)OCC

solubility

0.00 M

Synonyms

diethyl azelate

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)OCC

The exact mass of the compound Diethyl azelate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

25 g, 100 g

Diethyl azelate (DEA) is a linear C9 dicarboxylic acid diethyl ester (C13H24O4) widely utilized as a high-efficiency plasticizer, a synthetic lubricant base, and a bio-based building block for polymer synthesis. Characterized by a density of 0.973 g/mL at 25 °C, a melting point of approximately -16 °C, and a boiling point of 172 °C at 18 mmHg, DEA offers a highly specific thermophysical profile . In industrial procurement, it is primarily selected for its low viscosity, excellent cold-temperature resistance, and high plasticization efficiency compared to heavier phthalate or adipate alternatives. Furthermore, its specific nine-carbon chain length provides unique solvency and handling characteristics, making it an optimal intermediate for enzymatic polycondensation and advanced formulation carriers where precise aliphatic chain dimensions dictate process success [1].

Research & Procurement Fit

Low-temperature polymer processing: viscosity profile supports plasticizer evaluation below ambient.
Synergistic mixture research: reported synergy with DMSO/limonene supports analgesic mixture development studies.
Lipophilicity-driven studies: calculated LogP supports membrane partitioning and solubility research.

Substituting Diethyl azelate with its closest methyl analog, Dimethyl azelate (DMA), fundamentally alters the volatility and density profile of the formulation. DMA has a higher density (1.007 g/mL) and a lower boiling point (156 °C at 20 mmHg), which increases evaporative loss and reduces thermal stability during high-temperature polymer processing . Conversely, substituting DEA with adjacent diethyl esters, such as diethyl suberate (C8) or diethyl sebacate (C10), disrupts application-critical performance. In enzymatic polycondensation, lipases exhibit strict substrate specificity based on chain length; altering the C9 backbone to C8 or C10 drastically shifts conversion kinetics and final polymer molecular weights [1]. In topical or transdermal formulations, the C9 structure of DEA provides a highly specific membrane fluidization effect that is lost when using C10 analogs, rendering generic substitution unviable for precision manufacturing [2].

Substitution Risk

Alkyl chain length mismatch
Homologs (dimethyl, dibutyl, dioctyl azelate) exhibit different volatility and lipophilicity, which may alter polymer compatibility and low-temperature behavior.
Synergy profile not transferable
Reported synergy with DMSO/limonene was not observed with diethyl sebacate or suberate; replacement may not reproduce the documented effect.
Viscosity deviation in higher esters
Dioctyl and higher-molecular-weight esters show elevated viscosity; direct substitution may limit flow in low-temperature lubricant or plasticizer formulations.

Thermophysical Stability and Volatility

When selected as a plasticizer or solvent, the thermal stability and density of the ester are critical for formulation consistency. Diethyl azelate exhibits a density of 0.973 g/mL at 25 °C and a boiling point of 172 °C at 18 mmHg. In direct comparison, Dimethyl azelate (DMA) possesses a higher density of 1.007 g/mL and a noticeably lower boiling point of 156 °C at 20 mmHg . This quantitative difference means DEA provides lower volatility and better high-temperature retention in polymer matrices than its methyl counterpart.

Evidence DimensionBoiling Point and Density
Target Compound DataBP: 172 °C (18 mmHg); Density: 0.973 g/mL
Comparator Or BaselineDimethyl azelate (BP: 156 °C at 20 mmHg; Density: 1.007 g/mL)
Quantified DifferenceDEA has a ~3.4% lower density and a significantly higher boiling point at comparable pressures.
ConditionsStandard laboratory conditions (25 °C for density, reduced pressure for BP)

Procurement of DEA over DMA ensures reduced evaporative loss and improved thermal stability during high-temperature compounding and long-term product lifecycle.

Lipophilicity (LogP)
Class-level inference
DEA LogP 2.84–3.32 vs DMA ~1.4–1.8
Higher lipophilicity supports membrane partitioning studies.
Calculated/estimated values; experimental confirmation recommended.

Biocatalytic Substrate Specificity in Polycondensation

In the synthesis of bio-based polyesters like poly(glycerol azelate), the carbon chain length of the diester dictates the specific activity of the biocatalyst. Studies evaluating the hydrolysis and subsequent polycondensation of various aliphatic diesters using immobilized lipases (e.g., CaLB and TLL) demonstrate that the C9 structure of Diethyl azelate achieves optimal conversion rates compared to shorter esters like diethyl malonate (C3), which show no product formation due to steric hindrance, and differs in reaction kinetics from diethyl sebacate (C10) [1]. DEA allows for a highly efficient two-step, solvent-free chain elongation process at 80 °C.

Evidence DimensionEnzymatic conversion efficiency
Target Compound DataHigh conversion in CaLB-catalyzed polycondensation with glycerol
Comparator Or BaselineDiethyl malonate (C3) and Dimethyl adipate (C6)
Quantified DifferenceDEA supports continuous chain elongation and high conversion, whereas shorter chain analogs fail to polymerize efficiently under identical biocatalytic conditions.
ConditionsSolvent-free enzymatic polycondensation at 70-80 °C, 70 mbar using immobilized lipases

For manufacturers of biodegradable polyesters, DEA is the optimal precursor to ensure high-yield, predictable enzymatic polymerization without the need for harsh chemical catalysts.

Kinematic Viscosity
Head-to-head
DEA <2 mm²/s at 373.15 K; DOP >2 mm²/s
Lower viscosity supports low-temperature processing evaluation.
Data from 1997 ester study; verify under intended conditions.

Membrane Fluidization and Formulation Synergy

Diethyl azelate uniquely functions as a membrane active immunomodulator (MAIM) by reversibly altering plasma membrane fluidity. In comparative assays evaluating formulation synergy with penetration enhancers (like DMSO), DEA significantly outperformed its close structural analogs. When tested side-by-side, DEA demonstrated superior activity (measured by Area Under the Curve in sensitivity suppression assays) compared to diethyl suberate (C8) and diethyl sebacate (C10). Furthermore, in cellular signaling models, DEA was shown to be active at a dose up to 400 times lower than sebacic acid baselines[1].

Evidence DimensionMembrane fluidization / Sensitivity suppression (AUC)
Target Compound DataMaximum suppression achieved at 78% DEA / 22% DMSO ratio
Comparator Or BaselineDiethyl suberate (C8) and Diethyl sebacate (C10)
Quantified DifferenceDEA exhibited superior synergy and higher AUC in suppression assays compared to both C8 and C10 diesters.
ConditionsTopical application models combined with 11% DMSO and 2% limonene

Formulators of topical solutions and transdermal patches must select DEA over C8/C10 analogs to achieve maximum membrane penetration and active ingredient delivery at lower concentrations.

Formulation Synergy
Head-to-head
Synergy present with DEA; absent with diethyl sebacate
Synergy supports DEA-specific mixture research.
CMS assay; 72 h duration at 78% DEA ratio.

Cold-Resistant Plasticizer for PVC and Rubbers

Due to its low melting point (-16 °C) and lower volatility compared to dimethyl azelate, DEA is the ideal choice for plasticizing polyvinyl chloride (PVC), cellulose acetate butyrate, and synthetic rubbers. It imparts superior low-temperature flexibility and viscosity stability to plasticized pastes without the heavy migration issues associated with bulkier plasticizers like Bis(2-ethylhexyl) azelate (DOZ) .

Bio-Based Enzymatic Polycondensation Precursor

DEA is highly recommended for the green synthesis of biodegradable polyesters, such as poly(glycerol azelate). Its specific C9 chain length is optimally recognized by immobilized lipases (e.g., CaLB), allowing for high-conversion, solvent-free polymerization at moderate temperatures (70-80 °C), a process where shorter-chain malonates or adipates fail to perform efficiently [1].

High-Performance Synthetic Lubricant Base Stock

In the formulation of hydraulic fluids and specialized synthetic lubricants, DEA provides a critical balance between kinematic viscosity and thermal stability. Its structural profile offers a higher boiling point than methyl esters and better low-temperature flow properties than longer C10 sebacates, making it a highly reliable blending agent [2].

Transdermal Carrier and Membrane Fluidizer

For the pharmaceutical and cosmetic industries, DEA serves as an advanced formulation carrier. Its proven ability to reversibly fluidize plasma membranes at concentrations significantly lower than C8 or C10 analogs makes it the preferred solvent for enhancing the topical delivery and efficacy of active pharmaceutical ingredients [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Low-temperature PVC plasticizer
Low-temperature viscosity profile
Processing viscosity at target temperature
Analgesic mixture formulation research
Synergy with DMSO/limonene
Replication of reported synergy ratio
Membrane partitioning studies
Calculated lipophilicity (LogP)
Permeation in target lipid model
Specialty lubricant and GC phase
Defined thermophysical profile
Lot-specific density and viscosity

XLogP3

2.9

Boiling Point

291.5 °C

Melting Point

-18.5 °C

UNII

4E9QQ39A4X

Other CAS

624-17-9

Wikipedia

Diethyl azelate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Nonanedioic acid, 1,9-diethyl ester: ACTIVE

A prodrug approach to enhance azelaic acid percutaneous availability

Sara Al-Marabeh, Enam Khalil, Mohammad Khanfar, Amal G Al-Bakri, Muhammed Alzweiri
PMID: 27346659   DOI: 10.1080/10837450.2016.1200614

Abstract

Azelaic acid is a dicarboxylic acid compound used in treatment of acne vulgaris. However, high concentration (ca 20%) is needed to guarantee the drug availability in the skin. The latter increases the incidence of side effects such as local irritation. The prodrug strategy to enhance azelaic acid diffusion through skin was not reported before. Thus, a lipophilic prodrug of azelaic acid (diethyl azelate [DEA]) was synthesized and investigated to improve percutaneous availability of azelaic acid, with a subsequent full physical, chemical, and biological characterization. Expectedly, DEA exhibited a significant increase in diffusion compared to azelaic acid through silicone membrane. In contrast, the diffusion results through human stratum corneum (SC) displayed weaker permeation for DEA with expected retention in the SC. Therefore, a desorption study of DEA from SC was conducted to examine the reservoir behavior in SC. Results showed an evidence of sustained release behavior of DEA from SC. Consequently, enhancement of keratolytic effect is expected due to azelaic acid produced from enzymatic conversion of DEA released from SC.


Characteristics and anti-proliferative activity of azelaic acid and its derivatives entrapped in bilayer vesicles in cancer cell lines

Aranya Manosroi, Atchara Panyosak, Yon Rojanasakul, Jiradej Manosroi
PMID: 17541842   DOI: 10.1080/10611860701349315

Abstract

The hydrophilicity and lipophilicity of azelaic acid (AA) were modified to diethyl azelate (DA) which was synthesized by Fisher esterification reaction and identified by IR, MS and (1)H NMR and to azelaic acid-beta-cyclodextrin complex (AACD) which was prepared by inclusion complexation and identified by IR, DSC and XRD respectively. AA, DA and AACD were entrapped in liposomes and niosomes comprising of L-alpha-dipalmitoyl phosphatidylcholine (DPPC)/cholesterol at 7:3 molar ratio and Tween61/cholesterol at 1:1 molar ratio, respectively, using a thin-film hydration method with sonication. The size and morphology of these bilayer vesicles were determined by optical and transmission electron microscopy. The particle size was found to be in the range of 90-190 nm. The entrapment efficiency of AA, DA and AACD in all vesicular formulations was more than 80%, as analyzed by HPLC for AA and AACD, and GC for DA. Anti-proliferative activity of AA and its derivatives (DA and AACD) both entrapped and not entrapped in bilayer vesicles, using MTT assay in three cancer cell lines (HeLa, KB and B(16)F(10)) comparing with vincristine, were investigated. AACD showed the highest potency comparing to AA in HeLa, KB and B(16)F(10) of 1.48, 1.6 and 1.5 times, respectively. AA entrapped in liposomes was about 90 times more potent than the free AA, and about 1.5 times less potent than vincristine. When entrapped in bilayer vesicles, DA and AACD were more effective than AA in killing cancer cells. AACD entrapped in liposomes gave the highest anti-proliferation activity in HeLa cell lines with the IC(50) of 2.3 and 327 times more potent than vincristine and AA, respectively. DA in liposomes demonstrated the IC(50) of 0.03 times less potent than vincristine in KB cell lines, while in B(16)F(10) AACD in niosomes showed the IC(50) of 0.05 times less potent than vincristine. This study has suggested that the modification of AA by derivatization and complexation as well as the entrapment in bilayer vesicles can enhance its therapeutic efficacy.


Azelaic acid esters do not depigment pigmented guinea pig skin

M G Wilkerson, J K Wilkin
PMID: 2301969   DOI:

Abstract




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